![molecular formula C10H9FOS B8314637 7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B8314637.png)
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one is an organic compound belonging to the class of thiepin derivatives. This compound is characterized by a fused ring system containing both benzene and thiepin rings, with a fluorine atom substituent at the 7th position. The presence of the fluorine atom and the thiepin ring structure imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3,4-dihydrobenzo[b]thiepin-5(2H)-one, which is then subjected to fluorination at the 7th position. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to enhance yield and purity while minimizing costs and environmental impact. Industrial methods often involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more efficient fluorinating agents is also explored to improve the overall process.
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiepin derivatives.
Wissenschaftliche Forschungsanwendungen
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- 2,7-di-p-chlorobenzoylnaphtho[2′3′-4:5]thiepin
Uniqueness
7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9FOS |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
7-fluoro-3,4-dihydro-2H-1-benzothiepin-5-one |
InChI |
InChI=1S/C10H9FOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
SPWQZGVAQSITPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C=CC(=C2)F)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


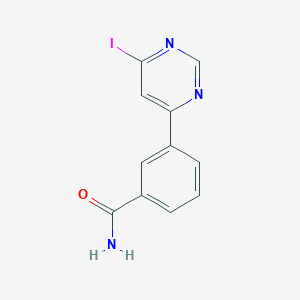
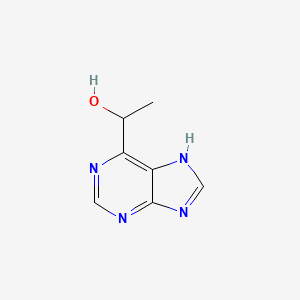
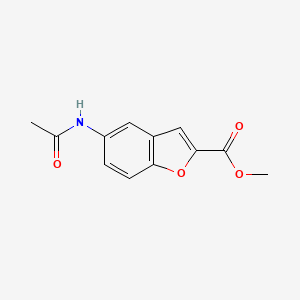
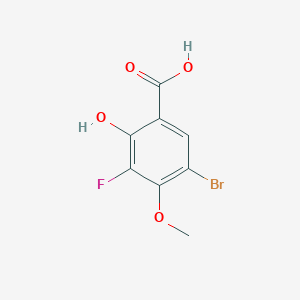
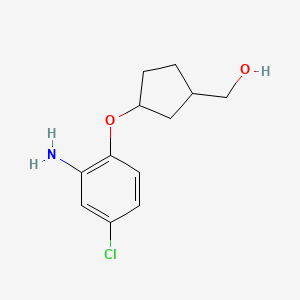

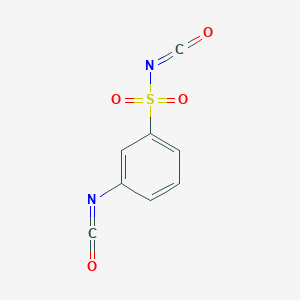
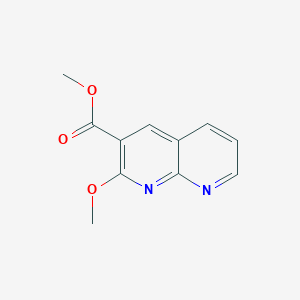

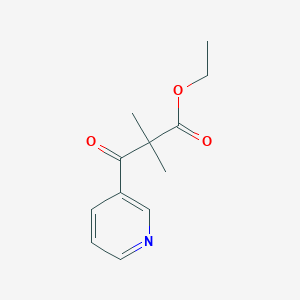
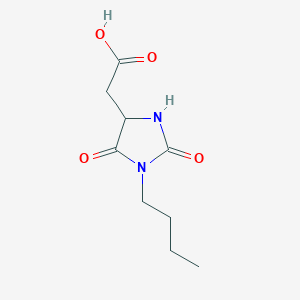
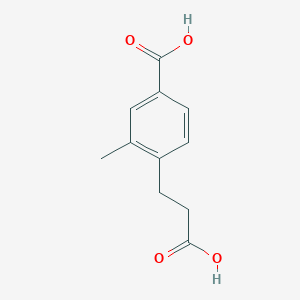
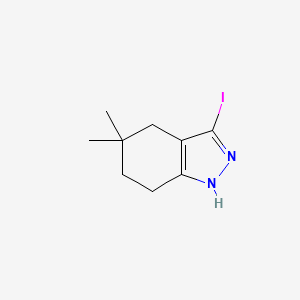
![4-[(3-Hydroxy-1-pyrrolidinyl)sulfonyl]benzonitrile](/img/structure/B8314668.png)
